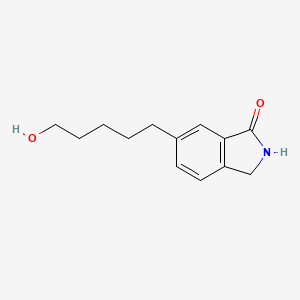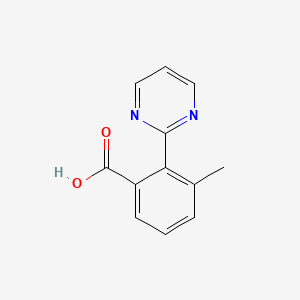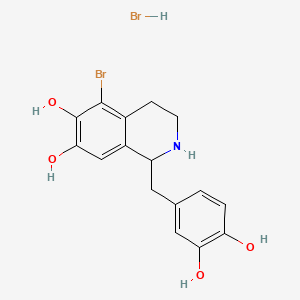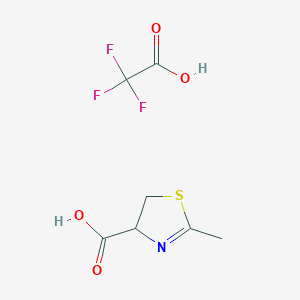
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a hydroxypentyl side chain attached to the isoindolone core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and 5-hydroxypentylamine.
Cyclization Reaction: The phthalic anhydride reacts with 5-hydroxypentylamine under acidic conditions to form the isoindolone core.
Hydroxylation: The hydroxylation of the pentyl side chain is achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pentyl side chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the isoindolone core can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used as a probe to study cellular processes and molecular interactions.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group on the pentyl side chain may facilitate binding to enzymes or receptors, leading to modulation of their activity. The isoindolone core may also interact with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(5-Hydroxypentyl)-2,3-dihydroisoindol-1-one: Unique due to the hydroxypentyl side chain.
6-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group.
6-(5-Hydroxypentyl)-1H-indole-3-methanol: Similar structure but with a methanol group.
Uniqueness
This compound is unique due to its isoindolone core and hydroxypentyl side chain, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6-(5-hydroxypentyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C13H17NO2/c15-7-3-1-2-4-10-5-6-11-9-14-13(16)12(11)8-10/h5-6,8,15H,1-4,7,9H2,(H,14,16) |
InChI Key |
PSFDHDUVAJLRHF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)CCCCCO)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)

![6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)


![1-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}-2-methylpropan-2-ol](/img/structure/B13852627.png)




![5-Chloro-thiophene-2-carboxylic acid ((3S,4S)-1-{[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenylcarbamoyl]-methyl}-4-hydroxy-pyrrolidin-3-yl)-amide](/img/structure/B13852655.png)

